

Introduction: The Critical Role of Solubility in Preclinical Development

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Compound of Interest

Compound Name: *N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine*

CAS No.: 887353-54-0

Cat. No.: B016182

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N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine is a key organic building block frequently utilized in medicinal chemistry and drug discovery.[1] Its structure, which features a tert-butoxycarbonyl (Boc) protected amine, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring, makes it a versatile intermediate for synthesizing more complex molecules with potential biological activity.[1] The Boc protecting group is crucial in modern synthetic chemistry, allowing for the strategic protection of the primary amine while other parts of the molecule are modified.[1]

The success of any compound in drug development hinges on its physicochemical properties, with solubility being paramount. Poor aqueous solubility can lead to low bioavailability, hindering a promising drug candidate from reaching its therapeutic target. Conversely, understanding a compound's solubility profile in various organic solvents is essential for designing purification protocols (e.g., chromatography, recrystallization), reaction conditions, and formulation strategies. This guide provides a comprehensive analysis of the solubility of **N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine**, grounded in its molecular structure and supported by experimental protocols.

Physicochemical and Solubility Profile

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters provide the first clues to its behavior in different solvent systems.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ NO ₅	[1][2]
Molecular Weight	283.32 g/mol	[1][2]
CAS Number	887353-54-0	[2]
Appearance	White to off-white solid	Inferred from similar compounds
Melting Point	73-75°C	[2]
Known Solubility	Soluble in Chloroform and Methanol	[2]

The reported solubility in methanol (a polar, protic solvent) and chloroform (a polar, aprotic solvent) suggests that the molecule possesses a balanced polarity. The presence of both hydrogen bond donors (-OH, N-H) and acceptors (multiple oxygen atoms), alongside significant non-polar regions (tert-butyl group, aromatic ring), allows for effective interaction with a range of solvent environments.

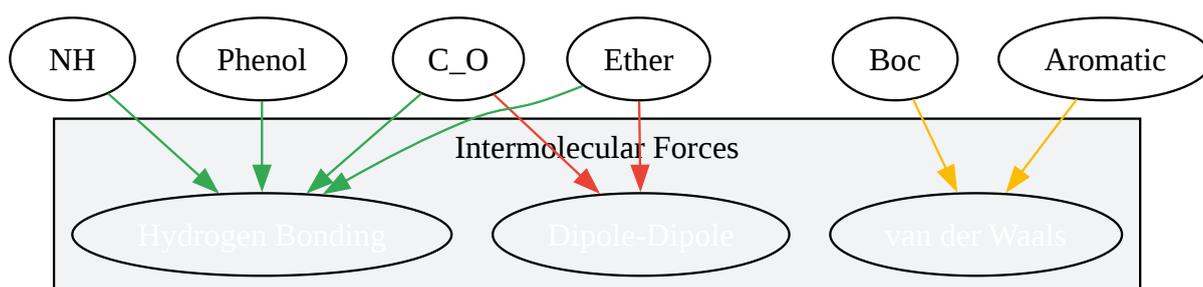
Deconstructing Solubility: A Mechanistic Perspective

The solubility of **N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine** is governed by the interplay of its functional groups and their potential for intermolecular interactions with a given solvent. The principle of "like dissolves like" is the guiding tenet.[3]

Key Molecular Features and Intermolecular Forces

- **Phenolic Hydroxyl (-OH) Group:** This group is a potent hydrogen bond donor and acceptor. It significantly contributes to solubility in polar, protic solvents like alcohols and water.
- **Boc-Protected Amine (-NH-Boc):** The N-H group can act as a hydrogen bond donor. The two carbonyl oxygens are strong hydrogen bond acceptors. The bulky, non-polar tert-butyl group, however, introduces steric hindrance and a lipophilic character, which enhances solubility in non-polar organic solvents.[4]

- Ether Linkage & Methoxyphenyl Group (-O-CH₃): The ether oxygen is a hydrogen bond acceptor. The methoxy group has a slight electron-donating effect through resonance, which can influence the acidity of the phenolic proton.[5][6] This entire moiety contributes to the molecule's overall polarity and its ability to engage in dipole-dipole interactions.
- Aromatic Ring: The benzene ring is non-polar and interacts primarily through van der Waals forces (specifically, London dispersion forces), favoring solubility in non-polar or moderately polar solvents like chloroform, dichloromethane, and ethyl acetate.



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Caption: Intermolecular forces contributing to solubility.

The Decisive Role of pH

The presence of the weakly acidic phenolic hydroxyl group makes the compound's solubility highly dependent on the pH of aqueous solutions.[7]

- In Neutral or Acidic Aqueous Media (e.g., water, 5% HCl): The molecule remains in its neutral form. The large, non-polar surface area from the aromatic ring and the Boc group will likely make it poorly soluble in water.
- In Basic Aqueous Media (e.g., 5% NaOH): A sufficiently strong base will deprotonate the phenolic hydroxyl group to form a sodium phenoxide salt. This ionic species is significantly more polar than its neutral precursor and is expected to be much more soluble in water.[8] Carboxylic acids are generally required to dissolve in a weak base like 5% NaHCO₃, so the phenolic compound is not expected to be soluble in it.[8]

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for qualitatively and semi-quantitatively assessing the solubility of **N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine**. This self-validating system ensures reproducible results.

Objective: To determine the solubility class of the target compound in a range of common laboratory solvents and aqueous solutions of varying pH.

Materials:

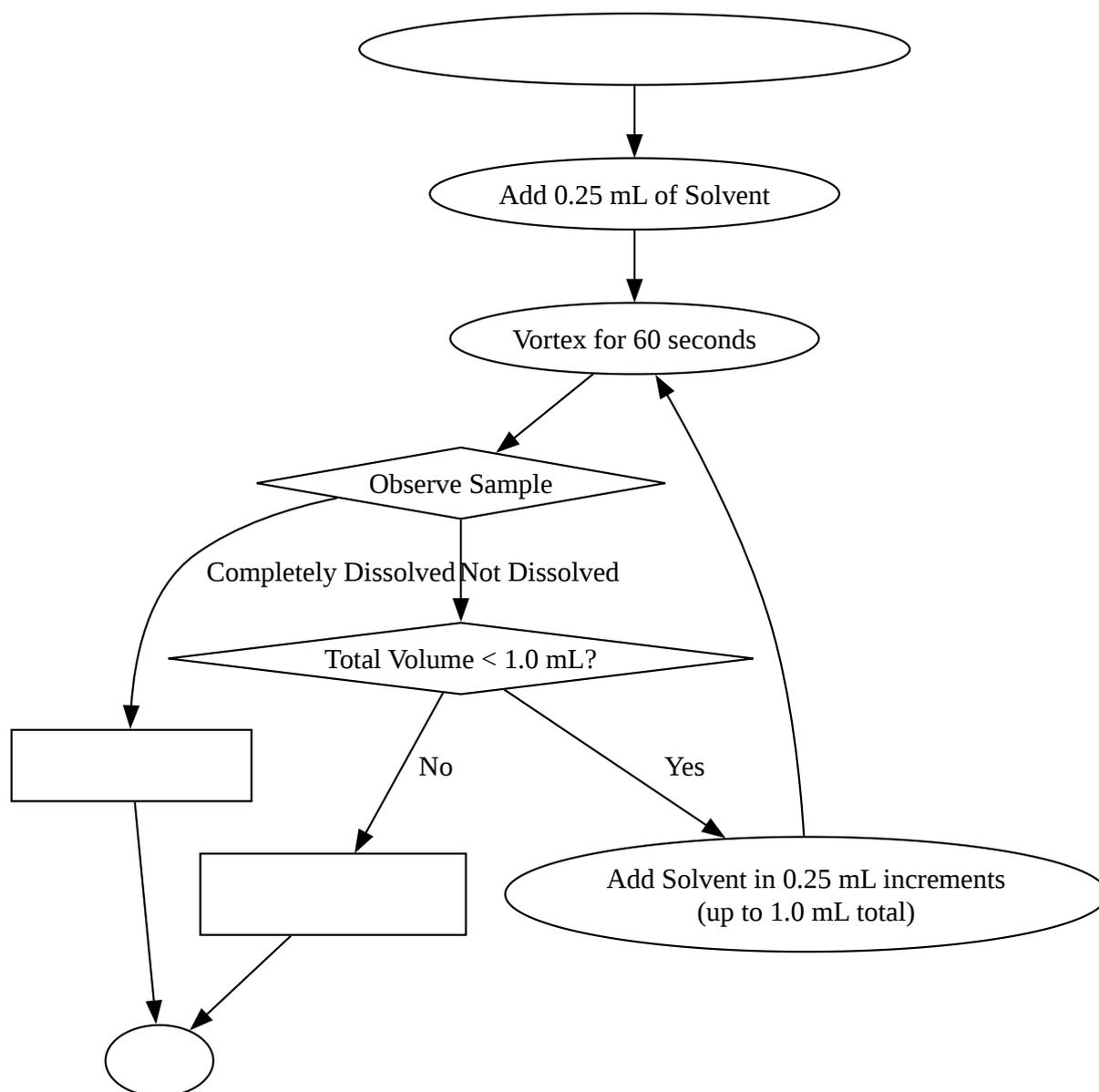
- **N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine**
- Small test tubes (13x100 mm) and rack
- Vortex mixer
- Graduated cylinders or pipettes
- Spatula
- Analytical balance
- Solvents: Deionized Water, Methanol, Chloroform, Ethyl Acetate, Hexane, 5% (w/v) Aqueous HCl, 5% (w/v) Aqueous NaOH.

Methodology:

- Preparation:
 - Rationale: Establishing a consistent solute-to-solvent ratio is critical for comparability. A common benchmark for solubility is ~30 mg/mL. We will use a slightly lower, more conservative starting point.
 - Action: Weigh approximately 25 mg of the compound into a series of clean, dry test tubes. [8][9] Record the exact mass for each.

- Solvent Addition:
 - Rationale: Adding the solvent incrementally allows for the observation of the dissolution process and a more accurate estimation of the solubility limit.
 - Action: Add 0.25 mL of the first test solvent to the corresponding test tube.
- Agitation:
 - Rationale: Vigorous mixing is required to overcome the activation energy barrier for dissolution and ensure the system reaches equilibrium within a reasonable timeframe.
 - Action: Vortex the test tube vigorously for 60 seconds.^[3] Allow the tube to stand and observe.
- Observation & Classification (Initial):
 - Rationale: A clear, homogenous solution indicates solubility at the current concentration.
 - Action:
 - Soluble: The entire solid has dissolved, leaving a clear solution.
 - Insoluble/Partially Soluble: Undissolved solid remains, or the solution is cloudy/turbid.
- Incremental Solvent Addition (for Insoluble/Partially Soluble Samples):
 - Rationale: This step helps to determine if the compound is sparingly soluble or truly insoluble under these conditions.
 - Action: Continue to add the solvent in 0.25 mL increments, vortexing for 60 seconds after each addition, up to a total volume of 1.0 mL.^[8]^[9] Observe the outcome after each addition.
- Final Classification:
 - Rationale: A standardized classification system allows for consistent reporting of results.

- Action: Classify the solubility based on the total volume of solvent required to dissolve the 25 mg sample:
 - Very Soluble: Dissolves in < 0.5 mL.
 - Soluble: Dissolves in 0.5 - 1.0 mL.
 - Sparingly Soluble: Some, but not all, of the solid dissolves in 1.0 mL.
 - Insoluble: No significant amount of solid dissolves in 1.0 mL.
- Repeat for All Solvents:
 - Rationale: A comprehensive profile requires testing across a spectrum of solvent polarities and pH levels.
 - Action: Repeat steps 2-6 for each solvent listed in the materials section.



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Caption: Experimental workflow for solubility determination.

Predicted Solubility Data Summary

Based on the structural analysis and known data, the following solubility profile can be predicted. This table serves as a hypothesis to be validated by the experimental protocol described above.

Solvent	Type	Predicted Solubility	Rationale
Water	Polar, Protic	Insoluble	Large non-polar regions (Boc, aromatic ring) dominate over polar groups.
Methanol	Polar, Protic	Soluble	Can act as both H-bond donor and acceptor, effectively solvating the entire molecule.[2]
Chloroform (CHCl ₃)	Polar, Aprotic	Soluble	Moderately polar with a weak H-bond donor capacity; effectively solvates the aromatic and Boc groups.[2]
Ethyl Acetate	Polar, Aprotic	Soluble	Good balance of polarity to interact with the ester-like Boc group and other polar moieties.
Hexane	Non-polar	Insoluble	Lacks the polarity to effectively solvate the -OH, -NH, and ether functionalities.
5% Aqueous HCl	Acidic, Aqueous	Insoluble	The compound has no significant basic sites to protonate and increase aqueous solubility.

5% Aqueous NaOH

Basic, Aqueous

Soluble

The phenolic -OH will be deprotonated to form a highly water-soluble phenoxide salt.[8]

Conclusion

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine exhibits a nuanced solubility profile dictated by its multifunctional chemical structure. It is readily soluble in moderately polar to polar organic solvents such as methanol and chloroform, a fact that is advantageous for its use in organic synthesis and purification. Its poor predicted solubility in neutral aqueous media and non-polar aliphatic solvents highlights the importance of careful solvent selection in experimental design. Crucially, the presence of the acidic phenol confers pH-dependent aqueous solubility, a property that can be expertly exploited for extraction and purification protocols. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is not merely academic; it is a prerequisite for the efficient and successful application of this valuable chemical intermediate.

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